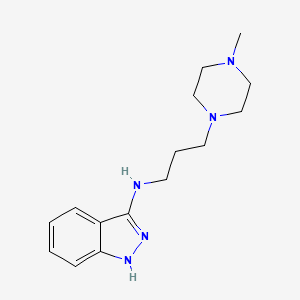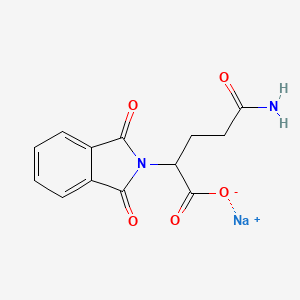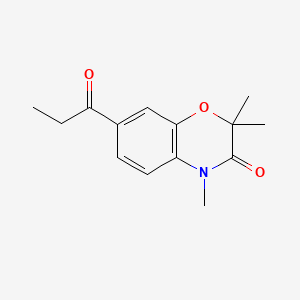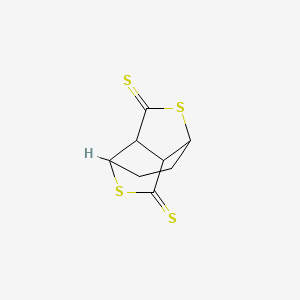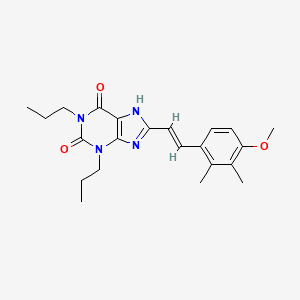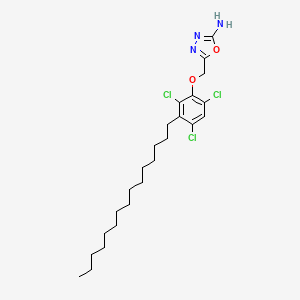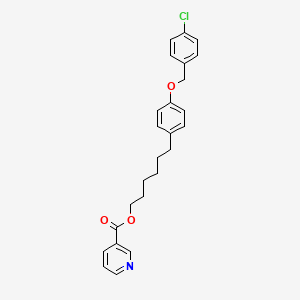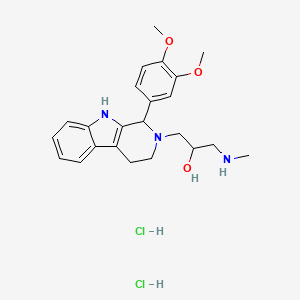
(-)-2-Diethylaminopropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-2-Diethylaminopropiophenone: is a chemical compound known for its unique structure and properties It is an organic compound that belongs to the class of phenylpropylamines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2-Diethylaminopropiophenone typically involves the reaction of propiophenone with diethylamine under specific conditions. The process often requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-2-Diethylaminopropiophenone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: Various substituents can replace the hydrogen atoms in the compound, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and other electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-2-Diethylaminopropiophenone is used as a precursor for synthesizing various derivatives and studying reaction mechanisms. Its reactivity makes it a valuable compound for developing new synthetic methodologies.
Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its structure allows it to interact with specific biological targets, making it useful for probing biochemical processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Researchers explore its interactions with biological systems to develop new drugs and treatments for various conditions.
Industry: Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (-)-2-Diethylaminopropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. This interaction can modulate various physiological processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Propiophenone: Shares a similar core structure but lacks the diethylamino group.
Phenylpropanolamine: Similar in structure but with different functional groups.
Amphetamine: A related compound with a similar backbone but different substituents.
Uniqueness: (-)-2-Diethylaminopropiophenone is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
39648-50-5 |
|---|---|
Molekularformel |
C13H19NO |
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
(2R)-2-(diethylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H19NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3/t11-/m1/s1 |
InChI-Schlüssel |
XXEPPPIWZFICOJ-LLVKDONJSA-N |
Isomerische SMILES |
CCN(CC)[C@H](C)C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCN(CC)C(C)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


